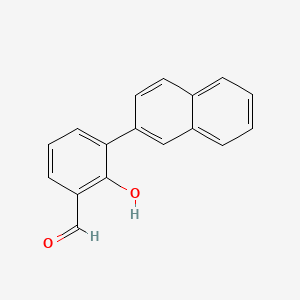

2-Hydroxy-3-(naphthalen-2-yl)benzaldehyde

Description

Contextualization within Salicylaldehyde (B1680747) and Naphthalene (B1677914) Chemistry

2-Hydroxy-3-(naphthalen-2-yl)benzaldehyde is structurally a derivative of 2-hydroxybenzaldehyde, commonly known as salicylaldehyde. Salicylaldehyde is a key organic compound characterized by a benzene (B151609) ring substituted with a hydroxyl group and an aldehyde group in the ortho position. researchgate.net This arrangement allows for intramolecular hydrogen bonding, which influences its physical and chemical properties. The chemistry of salicylaldehyde is rich and forms the basis for the synthesis of a wide array of more complex molecules. prepchem.com

The other critical component of the title compound is the naphthalene unit. Naphthalene is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. researchgate.net Its derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netnih.govnih.gov The incorporation of a naphthalene substituent into the salicylaldehyde framework at the 3-position is a key structural feature. The electronic and steric properties of the bulky naphthalene group can significantly modulate the reactivity and properties of the salicylaldehyde core.

The synthesis of such a molecule can be envisioned through several established organic reactions. For instance, a plausible route could involve a Suzuki coupling reaction between a halogenated 2-hydroxybenzaldehyde derivative (like 3-bromo-2-hydroxybenzaldehyde) and 2-naphthylboronic acid. A similar methodology has been reported for the synthesis of the nitro-derivative, 2-Hydroxy-3-(naphthalen-2-yl)-5-nitrobenzaldehyde. chemicalbook.com

Significance of 2-Hydroxybenzaldehyde Derivatives in Contemporary Chemical Research

Derivatives of 2-hydroxybenzaldehyde are of paramount importance in modern chemical research due to their versatile reactivity and the valuable properties of their downstream products. One of the most significant applications of these compounds is in the synthesis of Schiff bases. sigmaaldrich.comnih.gov These are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone.

Schiff bases derived from 2-hydroxybenzaldehydes are excellent ligands for a variety of metal ions, forming stable coordination complexes. researchgate.netrsc.org These complexes have found applications in catalysis, materials science, and as therapeutic agents. The planarity and electronic properties of the Schiff base ligands, which can be fine-tuned by substituents on the salicylaldehyde ring, are crucial for their function.

Furthermore, many 2-hydroxybenzaldehyde derivatives exhibit interesting photophysical properties, such as fluorescence and photochromism, making them useful in the development of sensors and molecular switches. nih.gov The tautomerism between the enol-imine and keto-enamine forms in Schiff bases derived from these aldehydes is a key aspect of their functionality. nih.gov The introduction of a bulky and electronically rich naphthalene group, as in this compound, is expected to influence these properties significantly.

Overview of Research Trajectories for the Chemical Compound

While specific research trajectories for this compound are not widely published, potential avenues of investigation can be extrapolated from the study of related compounds. A primary research direction would likely involve the synthesis and characterization of its Schiff base derivatives and their corresponding metal complexes. The coordination chemistry of these complexes with various transition metals could be explored, with a focus on their catalytic activity, magnetic properties, and potential as luminescent materials.

Another promising area of research would be the investigation of the biological activity of the compound and its derivatives. Given that both salicylaldehyde and naphthalene moieties are present in many biologically active molecules, it is plausible that this compound could serve as a scaffold for the development of new therapeutic agents. researchgate.netnih.govnih.govchemicalbook.com

The exploration of its photophysical properties is also a logical research trajectory. The extended π-system of the naphthalene ring in conjugation with the salicylaldehyde core could lead to interesting fluorescence or other optical properties, making it a candidate for applications in organic light-emitting diodes (OLEDs) or as a fluorescent probe for the detection of specific analytes.

Data Tables

Table 1: Physicochemical Properties of a Related Isomer: 2-Hydroxy-5-(naphthalen-2-yl)benzaldehyde

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₂O₂ | nih.gov |

| Molecular Weight | 248.27 g/mol | nih.gov |

| XLogP3 | 4.5 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| CAS Number | 1111120-37-6 | nih.gov |

Table 2: General Properties of Parent Compounds

| Compound | Molecular Formula | Molecular Weight | Key Features |

| Salicylaldehyde | C₇H₆O₂ | 122.12 g/mol | Ortho-hydroxybenzaldehyde, precursor to Schiff bases. researchgate.net |

| Naphthalene | C₁₀H₈ | 128.17 g/mol | Polycyclic aromatic hydrocarbon, building block for dyes and resins. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3-naphthalen-2-ylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O2/c18-11-15-6-3-7-16(17(15)19)14-9-8-12-4-1-2-5-13(12)10-14/h1-11,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMRMMLARRIKWCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC=CC(=C3O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626368 | |

| Record name | 2-Hydroxy-3-(naphthalen-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261944-12-0 | |

| Record name | 2-Hydroxy-3-(naphthalen-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Hydroxy 3 Naphthalen 2 Yl Benzaldehyde

Precursor Synthesis and Functional Group Transformations

The successful synthesis of the target molecule relies on the availability of its key precursors: a 3-halo-2-hydroxybenzaldehyde and 2-naphthaleneboronic acid.

Synthesis of 3-Halo-2-hydroxybenzaldehydes: 3-Bromo-2-hydroxybenzaldehyde is a common precursor. It can be synthesized through the bromination of salicylaldehyde (B1680747). Careful control of the reaction conditions is necessary to achieve selective bromination at the 3-position. Alternatively, other halogenated salicylaldehydes can be employed.

Synthesis of 2-Naphthaleneboronic Acid: 2-Naphthaleneboronic acid is a commercially available reagent. beilstein-journals.org For laboratory synthesis, it can be prepared from 2-bromonaphthalene (B93597) via a Grignard reaction followed by treatment with a trialkyl borate (B1201080), or through a lithium-halogen exchange followed by reaction with a borate ester and subsequent hydrolysis. beilstein-journals.org

Mechanistic Investigations of Key Synthetic Steps

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

Oxidative Addition: The active Pd(0) catalyst reacts with the 3-bromo-2-hydroxybenzaldehyde, inserting into the carbon-bromine bond to form a Pd(II) complex.

Transmetalation: The naphthalene (B1677914) group is transferred from the boronic acid to the palladium center. This step is facilitated by the base, which activates the boronic acid.

Reductive Elimination: The two organic ligands on the palladium complex, the salicylaldehyde and naphthalene moieties, couple to form the final product, 2-hydroxy-3-(naphthalen-2-yl)benzaldehyde, and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Optimization of Reaction Conditions and Yields

The yield of this compound via the Suzuki-Miyaura coupling is highly dependent on the reaction conditions. The optimization of these parameters is crucial for maximizing the output. Key variables include the choice of catalyst, ligand, base, solvent, and temperature.

Research on analogous systems, such as the coupling of 5-bromosalicylaldehyde (B98134) with various arylboronic acids, provides valuable insights into the optimization process. prepchem.com The following interactive data table summarizes the effects of different catalysts and bases on the yield of a model Suzuki-Miyaura coupling reaction of a brominated salicylaldehyde.

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(dppf)₂Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 85 |

| Pd(OAc)₂ | K₂CO₃ | Dioxane/H₂O | 80 | 78 |

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 97 |

| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 80 | 90 |

| Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 80 | 92 |

| Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 80 | 88 |

As indicated in the table, the combination of Pd(PPh₃)₄ as the catalyst and K₂CO₃ as the base in a dioxane/water solvent system at 80°C provided the highest yield in this model system. prepchem.com Such findings suggest a promising starting point for the optimization of the synthesis of this compound. Further fine-tuning of the reaction time and reactant stoichiometry can also contribute to improved yields. For instance, in some cases, microwave-assisted heating has been shown to significantly reduce reaction times and improve yields in Suzuki-Miyaura couplings.

Derivatization and Ligand Architecture Design: Focus on Schiff Bases

Formation of Schiff Bases via Condensation Reactions with Primary Amines

The synthesis of Schiff bases from 2-Hydroxy-3-(naphthalen-2-yl)benzaldehyde is achieved via a nucleophilic addition-elimination reaction with a primary amine. The reaction mechanism proceeds through several reversible steps: (i) a nucleophilic attack by the lone pair of the amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde, forming a zwitterionic intermediate; (ii) an intramolecular proton transfer to yield a neutral carbinolamine; and (iii) the acid-catalyzed elimination of a water molecule to form the final imine product. nih.govacs.orglibretexts.org The removal of water or the use of specific catalysts can be employed to drive the equilibrium toward the product. nih.govnih.gov

A vast array of Schiff base structures can be generated from this compound by varying the primary amine used in the condensation reaction. The choice of amine is a critical design element, as its structure introduces different functional groups, steric properties, and potential coordination sites into the final ligand. This allows for the fine-tuning of the ligand's electronic and conformational properties for specific applications. The amines can be broadly categorized as aliphatic, aromatic, and heterocyclic, each imparting unique characteristics to the resulting Schiff base.

| Amine Class | Example Amine | Resulting Schiff Base Moiety | Key Feature Introduced |

|---|---|---|---|

| Aliphatic | Ethylenediamine | N,N'-bis-Schiff base with flexible alkyl linker | Forms tetradentate ligands capable of encapsulating metal ions. journals-sathyabama.com |

| Aromatic | Aniline (B41778) / Substituted Anilines | N-aryl Schiff base | Introduces extended conjugation and allows for electronic tuning via ring substituents. orientjchem.orgresearchgate.net |

| Heterocyclic | 2-Aminopyridine | N-pyridyl Schiff base | Provides an additional N-donor site for creating higher denticity ligands. nih.gov |

| Functionalized | Glycine | Carboxylate-containing Schiff base | Incorporates amino acid functionality, offering different coordination modes and chirality. nih.govresearchgate.net |

The efficiency and rate of Schiff base formation are significantly influenced by the electronic nature of substituents on the reacting amine. The nucleophilicity of the amine is a key factor in the initial attack on the carbonyl carbon. youtube.com

Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (-OCH₃) or alkyl groups on an aromatic amine increase the electron density on the nitrogen atom, enhancing its nucleophilicity. masterorganicchemistry.comscirp.org This generally accelerates the initial nucleophilic addition step of the reaction mechanism.

For this compound, the presence of the ortho-hydroxyl group also plays a role. The phenoxide anion form (o-O⁻) can stabilize the intermediate iminium ion through resonance and potential intramolecular hydrogen bonding, which influences the thermodynamics of the reaction. nih.gov

Structural Elucidation Techniques for Schiff Base Derivatives

Confirming the structure of Schiff bases derived from this compound relies on a combination of spectroscopic methods.

FTIR Spectroscopy: Infrared spectroscopy is fundamental for identifying the formation of the imine linkage. Key evidence includes the disappearance of the aldehydic C=O stretching vibration and the N-H stretching bands of the primary amine, coupled with the appearance of a new, strong absorption band typically in the 1600–1640 cm⁻¹ region, which is characteristic of the C=N (azomethine) stretch. sphinxsai.comnih.govsphinxsai.comnih.gov

NMR Spectroscopy: Nuclear Magnetic Resonance provides definitive structural proof in solution.

In ¹H NMR , the most diagnostic change is the disappearance of the singlet corresponding to the aldehydic proton (typically δ 9–10 ppm) and the appearance of a new singlet for the azomethine proton (-CH=N-) in the region of δ 8–10 ppm. nih.govekb.egrsc.org The phenolic -OH proton often appears as a broad singlet at a very downfield chemical shift (δ > 12 ppm), indicating its involvement in a strong intramolecular hydrogen bond with the imine nitrogen. nih.gov

¹³C NMR spectroscopy confirms the presence of the imine carbon with a characteristic signal in the δ 160–170 ppm range. rsc.org

Mass Spectrometry: This technique is used to confirm the molecular weight of the synthesized Schiff base, verifying that the condensation reaction has occurred as expected. rsc.org

Conformational Analysis and Stereochemical Considerations in Ligand Design

The design of ligands based on this compound must account for several key stereochemical and conformational features.

A defining characteristic of ortho-hydroxy Schiff bases is the existence of a tautomeric equilibrium between the enol-imine (O-H···N) and keto-amine (N-H···O) forms. nih.govasianpubs.org This equilibrium is influenced by the solvent, temperature, and the electronic properties of the substituents. researchgate.netmdpi.com In many cases, particularly in non-polar solvents and the solid state, the enol-imine tautomer is dominant, stabilized by a strong, six-membered intramolecular hydrogen-bonded ring. nih.govnih.gov This hydrogen bond imparts significant planarity to the salicylidene portion of the molecule.

Coordination Chemistry of 2 Hydroxy 3 Naphthalen 2 Yl Benzaldehyde Derived Ligands

Synthesis of Metal Coordination Complexes

The synthesis of metal coordination complexes from 2-hydroxy-3-(naphthalen-2-yl)benzaldehyde-derived ligands typically involves the reaction of the Schiff base ligand with a metal salt in a suitable solvent. The Schiff base itself is generally prepared through the condensation reaction of this compound with a primary amine.

Complexation with Transition Metal Ions (e.g., Cu(II), Al(III), Mn(II), Ni(II), Co(II), Zn(II))

Ligands derived from this compound readily form complexes with a variety of transition metal ions. The general procedure for the synthesis of these complexes often involves refluxing a solution of the ligand and the corresponding metal chloride or nitrate (B79036) salt in an alcoholic solvent, such as ethanol. researchgate.net The resulting solid complexes are typically stable in air at room temperature. researchgate.net

Studies have reported the successful synthesis of complexes with Cu(II), Ni(II), Co(II), and Zn(II). jmchemsci.comorientjchem.org For instance, Schiff base derivatives of 2-hydroxy-1-naphthaldehyde (B42665) with 4-bromo aniline (B41778) have been used to prepare Cu(II), Zn(II), and Co(II) complexes. orientjchem.org Similarly, new Schiff bases derived from the condensation of 2-hydroxy-1-naphthaldehyde with aniline and cyclohexylamine (B46788) have been used to prepare complexes with Cd(II), Fe(III), Co(II), Cu(II), Cr(III), Hg(II), and V(IV) ions. nahrainuniv.edu.iq The formation of these complexes is often confirmed through various analytical and spectroscopic techniques. jmchemsci.com

Table 1: Examples of Synthesized Metal Complexes with this compound-Derived Ligands

| Metal Ion | Amine Used for Ligand Synthesis | General Formula of Complex | Reference |

| Cu(II) | 4-bromo aniline | [Cu(L)₂] | orientjchem.org |

| Zn(II) | 4-bromo aniline | [Zn(L)₂] | orientjchem.org |

| Co(II) | 4-bromo aniline | [Co(L)₂] | orientjchem.org |

| Mn(II) | (Z)-3-hydrazineylideneindolin-2-one | [Mn(L)Cl(H₂O)] | jmchemsci.com |

| Ni(II) | (Z)-3-hydrazineylideneindolin-2-one | [Ni(L)Cl(H₂O)] | jmchemsci.com |

| Al(III) | Not Specified | Not Specified | |

| Cd(II) | Aniline | [Cd(LI)Cl(H₂O)]·4H₂O | nahrainuniv.edu.iq |

| Fe(III) | Aniline | [Fe(LI)(H₂O)₂SO₄]·4H₂O | nahrainuniv.edu.iq |

| Cr(III) | Aniline | [Cr(LI)₂(Cl)(H₂O)]·C₂H₅OH | nahrainuniv.edu.iq |

| V(IV) | Aniline | [VO(LI)SO₄]·H₂O | nahrainuniv.edu.iq |

Note: 'L' represents the Schiff base ligand.

Stoichiometry and Geometry of Formed Complexes

The stoichiometry of the metal complexes derived from this compound is frequently found to be in a 1:2 metal-to-ligand ratio. researchgate.netorientjchem.org This suggests that two molecules of the Schiff base ligand coordinate to a single metal ion. For example, hydrazone complexes of Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Ca(II) have been reported to have the general formula [M(L)₂]. researchgate.net

The geometry of these complexes is influenced by the nature of the metal ion and the ligand. Octahedral geometry is a common structural motif observed for many of these complexes. researchgate.net For instance, complexes of Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Ca(II) with a hydrazone ligand derived from naproxen (B1676952) and 2-hydroxy benzaldehyde (B42025) have been shown to possess an octahedral geometry. researchgate.net In other cases, different geometries are observed. For example, in a series of complexes with a ligand derived from 1-hydroxy-2-naphthaldehyde, the Fe(III) and Pt(IV) complexes exhibited octahedral geometries, the Ni(II) complex was tetrahedral, and the Pd(II) complex adopted a square planar geometry. uobaghdad.edu.iq Similarly, monomeric complexes of Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II) with an azo ligand derived from 2-hydroxy-1-naphthaldehyde were found to have tetrahedral geometries, with the exception of the Pd(II) complex which was square planar. researchgate.net

Table 2: Stoichiometry and Geometry of Selected Metal Complexes

| Metal Ion | Ligand | Stoichiometry (M:L) | Geometry | Reference |

| Co(II) | 2-(-6-methoxy naphthalen-2-yl) propionic acid (2–hydroxy benzylidene) hydrazone | 1:2 | Octahedral | researchgate.net |

| Ni(II) | 2-(-6-methoxy naphthalen-2-yl) propionic acid (2–hydroxy benzylidene) hydrazone | 1:2 | Octahedral | researchgate.net |

| Cu(II) | 2-(-6-methoxy naphthalen-2-yl) propionic acid (2–hydroxy benzylidene) hydrazone | 1:2 | Octahedral | researchgate.net |

| Zn(II) | 2-(-6-methoxy naphthalen-2-yl) propionic acid (2–hydroxy benzylidene) hydrazone | 1:2 | Octahedral | researchgate.net |

| Fe(III) | 2-[1-(1H-indol-3-yl)ethylimino) methyl]naphthalene-1-ol | Not Specified | Octahedral | uobaghdad.edu.iq |

| Ni(II) | 2-[1-(1H-indol-3-yl)ethylimino) methyl]naphthalene-1-ol | Not Specified | Tetrahedral | uobaghdad.edu.iq |

| Pd(II) | 2-[1-(1H-indol-3-yl)ethylimino) methyl]naphthalene-1-ol | Not Specified | Square Planar | uobaghdad.edu.iq |

| Mn(II) | 2-((4-formyl-3-hydroxynaphthalen-2-yl) diazenyl) benzoic acid | 1:1 | Tetrahedral | researchgate.net |

Influence of Ligand Design on Coordination Modes

The design of the Schiff base ligand plays a crucial role in determining its coordination behavior. The presence of different donor atoms, such as nitrogen and oxygen, allows for various coordination modes. nahrainuniv.edu.iq The ligand can act as a bidentate, tridentate, or even tetradentate chelating agent, depending on the specific functional groups incorporated into its structure.

For instance, Schiff bases derived from 2-hydroxy-1-naphthaldehyde and aniline or cyclohexylamine act as ligands containing both nitrogen and oxygen donor atoms. nahrainuniv.edu.iq In many cases, the deprotonated phenolic oxygen and the imine nitrogen atom are involved in coordination to the metal center. researchgate.net The flexibility of the Schiff base backbone and the steric hindrance of the substituents can also influence the final geometry of the metal complex. Studies on Schiff base complexes derived from 2-hydroxy-1-naphthaldehyde have shown that the ligand can adopt a phenol-imine tautomeric form with a strong intramolecular O-H···N hydrogen bond, which influences its coordination. researchgate.net

Spectroscopic Characterization of Metal Complexes (Excluding Basic Identification Data)

Spectroscopic techniques are invaluable for elucidating the structure and bonding in metal complexes of this compound-derived ligands.

Infrared (IR) spectroscopy provides key information about the coordination of the ligand to the metal ion. A significant observation in the IR spectra of the complexes is the shift of the C=N (azomethine) stretching vibration to a lower or higher frequency compared to the free ligand, which confirms the coordination of the imine nitrogen to the metal ion. jmchemsci.com Furthermore, the disappearance of the broad band corresponding to the phenolic O-H group in the ligand's spectrum and the appearance of a new band attributed to the M-O stretching vibration indicate the deprotonation of the hydroxyl group and its coordination to the metal. researchgate.net

Electronic absorption (UV-Vis) spectroscopy is used to study the electronic transitions within the complexes and to infer their geometry. The spectra of the complexes typically show bands corresponding to intra-ligand transitions (π→π* and n→π*) and charge transfer transitions (ligand-to-metal or metal-to-ligand). nahrainuniv.edu.iqresearchgate.net The d-d transitions of the metal ions, although often weak, can provide valuable information about the coordination environment and geometry of the complex. For example, the electronic spectrum of a Co(II) complex exhibiting specific absorption bands can support an octahedral geometry around the Co(II) ion. researchgate.net

Electrochemical Behavior of Complexes

Cyclic voltammetry is a powerful technique used to investigate the redox properties of these metal complexes. The electrochemical behavior of complexes derived from this compound can reveal information about the stability of different oxidation states of the central metal ion and the electron-donating or -withdrawing nature of the ligand.

Studies on Schiff base complexes of Zn(II), Mn(III), and Co(III) have shown metal-centered reduction peaks. researchgate.net For instance, the Co(III) complex displayed a reduction process corresponding to the Co(III)/Co(II) couple. researchgate.net The electrochemical studies of some dinuclear nickel(II) complexes have revealed two quasi-reversible one-electron reduction processes. researchgate.net These redox potentials are influenced by the coordination geometry and the nature of the ligand. The modification of an electrode with a Co(II) complex of a pyrazole-based ligand has been shown to exhibit good electro-catalytic activity. abechem.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure

DFT is a cornerstone of computational chemistry for investigating the electronic properties of molecules. For a molecule like 2-Hydroxy-3-(naphthalen-2-yl)benzaldehyde, DFT studies would be instrumental in understanding its fundamental chemical nature.

Time-Dependent DFT (TD-DFT) for Excited State Properties

TD-DFT is the method of choice for studying molecules in their electronically excited states, which is essential for understanding their photophysical properties like UV-Vis absorption and fluorescence. Theoretical studies on related systems often use TD-DFT to calculate vertical excitation energies, which correspond to the peaks in an absorption spectrum. This analysis would be critical for predicting the color and photochemical behavior of this compound, but specific TD-DFT data is not available.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and stability. For a molecule with multiple rotatable bonds, such as the one connecting the naphthalene (B1677914) and benzaldehyde (B42025) moieties, MD simulations could reveal the preferred conformations in different environments (e.g., in a solvent or bound to a protein). There is no indication in the literature that MD simulations have been performed for this compound.

In Silico Prediction of Molecular Interactions

In silico techniques like molecular docking are used to predict how a molecule might bind to a biological target, such as a protein or DNA. This is a vital step in drug discovery. Such studies would predict the binding affinity and specific interactions (e.g., hydrogen bonds, π-π stacking) of this compound with a receptor's active site. While docking studies have been conducted on various naphthalene derivatives, none were found for this specific compound.

Advanced Applications in Materials Science and Sensing

Development of Fluorescent Chemosensors

Derivatives of 2-hydroxynaphthalene, such as Schiff bases and hydrazones, have been extensively developed as fluorescent chemosensors. nih.gov These sensors operate by converting the binding event of a specific analyte into a measurable optical signal, typically a change in fluorescence intensity or color. nih.gov The naphthalene (B1677914) moiety provides a robust and highly fluorescent platform that can be chemically modified to achieve high sensitivity and selectivity for target analytes. nih.gov

The fluorescence sensing capabilities of these compounds are governed by several photophysical mechanisms, which are modulated by interaction with analytes.

Excited State Intramolecular Proton Transfer (ESIPT): In their free state, many 2-hydroxynaphthalene derivatives exhibit ESIPT, where a proton is transferred from the hydroxyl group to a nearby acceptor atom (like a nitrogen atom in a Schiff base) in the excited state. researchgate.netnih.gov This process often results in a large Stokes shift and can lead to weak fluorescence. researchgate.net Upon binding a metal ion, the hydroxyl proton is no longer available for transfer, inhibiting the ESIPT process. This inhibition blocks the non-radiative decay pathway, leading to a significant enhancement of fluorescence, a phenomenon known as chelation-enhanced fluorescence (CHEF). nih.govnih.gov

Aggregation-Induced Emission (AIE): Some 2-hydroxynaphthalene hydrazones have been shown to exhibit Aggregation-Induced Emission (AIE). nih.gov These molecules are weakly fluorescent in good solvents but become highly emissive upon aggregation in a poor solvent. nih.gov This is often coupled with the ESIPT process; the aggregation restricts intramolecular motions, which in turn promotes the radiative decay pathway. nih.gov

Fluorescence Quenching: In contrast to fluorescence enhancement, binding to certain metal ions, particularly those with open-shell d-orbitals like Fe³⁺, can lead to fluorescence quenching. doaj.org This can occur through mechanisms like Photoinduced Electron Transfer (PET) from the excited fluorophore to the metal ion, providing an "off" signal in the presence of the analyte. doaj.org

A key feature of these chemosensors is their ability to selectively recognize specific analytes, primarily metal ions, in the presence of other potentially interfering ions. nih.govrsc.org The design of the binding pocket, determined by the Schiff base or hydrazone derivative, dictates this selectivity.

Researchers have successfully developed sensors based on the 2-hydroxynaphthalene scaffold for various metal ions:

Aluminum (Al³⁺): Several studies report the high selectivity of 2-hydroxynaphthalene-based hydrazones for Al³⁺. nih.govnih.govresearchgate.net The interaction with Al³⁺ typically induces a significant "turn-on" fluorescence response due to the CHEF mechanism, which blocks ESIPT. nih.govnih.gov For instance, one sensor showed selective fluorescence enhancement for Al³⁺ among fourteen different metal ions. nih.gov

Iron (Fe³⁺) and Sodium (Na⁺): A naphthalen-2-yl-N′-(2-hydroxybenzoyl)benzohydrazonate probe was shown to detect Fe³⁺ and Na⁺ ions through fluorescence quenching, with good selectivity against a range of other metal ions. doaj.org

Zinc (Zn²⁺): A Schiff base probe demonstrated a sensitive fluorescent response to Zn²⁺, with a 1:1 binding stoichiometry. researchgate.net

The selectivity arises from the specific coordination geometry and electronic properties preferred by each metal ion, which must be matched by the ligand's binding site for a stable complex to form.

For practical applications, the reversibility of a sensor and its detection limit are critical parameters.

Reversibility: The sensing process for Al³⁺ using 2-hydroxynaphthalene-based sensors has been shown to be reversible. nih.govnih.govresearchgate.net The fluorescence can be quenched back to the baseline by introducing a stronger chelating agent, such as EDTA or Na₂EDTA, which sequesters the Al³⁺ ion from the sensor molecule. nih.govresearchgate.net This demonstrates the potential for creating reusable sensors.

Detection Limit: These chemosensors exhibit high sensitivity, with low detection limits reported in the nanomolar (nM) to micromolar (µM) range. The limit of detection (LOD) is a key performance metric, indicating the smallest concentration of an analyte that can be reliably detected.

Table 1: Performance of 2-Hydroxynaphthalene-Based Fluorescent Chemosensors

| Sensor Derivative | Target Analyte | Detection Limit | Reversibility | Source(s) |

| 2-hydroxy-naphthalene hydrazone | Al³⁺ | 20 nM | Demonstrated with EDTA | nih.gov |

| 2-hydroxynaphthalene based acylhydrazone | Al³⁺ | 4.22 x 10⁻⁸ M (42.2 nM) | Demonstrated with Na₂EDTA | nih.govresearchgate.net |

| Schiff base of 1-Aminoanthracene and 2-hydroxynaphthaldehyde | Al³⁺ | 1.48 µM | Not Specified | researchgate.net |

| Naphthalen-2-yl-N′-(2-hydroxybenzoyl)benzohydrazonate | Fe³⁺ | Not Specified | Not Specified | doaj.org |

Catalytic Applications of Coordination Complexes

The ability of 2-Hydroxy-3-(naphthalen-2-yl)benzaldehyde to form stable coordination complexes with transition metals suggests its potential use as a ligand in catalysis. rsc.org While direct catalytic applications of this specific compound are not extensively documented, the principles of ligand-promoted catalysis using structurally similar molecules are well-established, particularly in palladium-catalyzed reactions. nih.govbohrium.com

In many catalytic cycles, ligands play a crucial role in stabilizing the metal center, modulating its electronic properties, and facilitating key elementary steps such as oxidative addition, C-H bond activation, and reductive elimination. nih.govacs.org

For instance, in palladium-catalyzed C-H functionalization, a directing group on the substrate coordinates to the palladium center, bringing it into close proximity to the targeted C-H bond. acs.orgrsc.org A ligand derived from this compound could act as a bidentate O,O-donor or, if converted to a Schiff base, an N,O-donor ligand. nih.gov Such ligands can influence the reaction pathway by:

Stabilizing Intermediates: The ligand can stabilize the active catalytic species, preventing decomposition.

Lowering Activation Barriers: By tuning the electron density at the metal center, the ligand can lower the energy barrier for critical steps like C-H cleavage. nih.gov For example, DFT calculations have shown that external ligands can make the C-H activation step more feasible under milder conditions. nih.gov

Ligand-promoted catalysis involves the use of external or "ancillary" ligands that are not part of the substrate but are essential for the catalytic activity. rsc.org The development of palladium-catalyzed C-H functionalization of aldehydes and benzylamines has heavily relied on this strategy. nih.govnih.gov

Researchers have found that ligands like 2-pyridones can significantly promote challenging C-H activation reactions. bohrium.comrsc.org These ligands are thought to assist in the C-H activation step, which is often the rate-determining step of the catalytic cycle. nih.gov A coordination complex of this compound could potentially fulfill a similar role. The electronic and steric properties imparted by the naphthalene and benzaldehyde (B42025) moieties could be tuned to optimize catalytic efficiency for specific transformations, representing a promising area for future research in homogeneous catalysis.

Investigation of Biological Activity Profiles: in Vitro Mechanistic Studies

In Vitro Antimicrobial Studies

The core structure of 2-Hydroxy-3-(naphthalen-2-yl)benzaldehyde, featuring both naphthalene (B1677914) and phenolic aldehyde components, suggests a strong potential for antimicrobial effects. Naphthalene derivatives are known to be effective against a wide spectrum of microbes, including bacteria and fungi. ijpsjournal.comresearchgate.net The lipophilic nature of the naphthalene ring is thought to enhance the ability of these compounds to penetrate microbial biological membranes. ijpsjournal.com Similarly, benzaldehyde (B42025) and its derivatives have demonstrated antibacterial properties. researchgate.net

Derivatives of structurally related compounds, such as Schiff bases formed from 2-hydroxy-1-naphthaldehyde (B42665) (an isomer), have been tested against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, as well as the fungus Candida albicans. nih.gov Studies on various naphthalene derivatives have shown efficacy against pathogens like Pseudomonas aeruginosa, Bacillus subtilis, and methicillin-resistant S. aureus (MRSA). ijpsjournal.comresearchgate.net

Table 1: Examples of In Vitro Antimicrobial Activity in Naphthalene Derivatives

| Derivative Class | Test Organism(s) | Observed Activity/MIC | Reference(s) |

|---|---|---|---|

| Naphthalene-Azole derivatives | Candida species | Potent antifungal activity reported. | ijpsjournal.com |

| 3,5-dinaphthyl substituted 2-pyrazolines | E. coli, S. aureus, K. pneumoniae | MIC values ranged from 16 to 63 mM. | ijpsjournal.com |

| Azo-2-naphthol | S. aureus, E. coli, B. subtilis | Exhibited notable antimicrobial effects. | ijpsjournal.comekb.eg |

This table presents data for structurally related naphthalene compounds to illustrate the antimicrobial potential of the chemical class.

While the precise cellular mechanism for this compound is not defined, the mechanisms of its structural analogs provide significant clues. For many antimicrobial aldehydes, such as cinnamaldehyde, the proposed mechanism involves disruption of the bacterial cell membrane, leading to a loss of integrity, leakage of essential intracellular contents like ions and nucleic acids, and inhibition of energy metabolism. mdpi.com Benzaldehyde has been associated with bacterial cell lysis. researchgate.net

For naphthalene-based compounds, the lipophilicity conferred by the fused ring system is a key factor. ijpsjournal.com This property may facilitate the molecule's transport across the lipid-rich cell membranes of microorganisms. Once inside, the molecule can interfere with various cellular processes. The hydroxyl and aldehyde groups can chelate metal ions essential for enzyme function or generate reactive oxygen species (ROS), leading to oxidative stress and cell death. The formation of Schiff bases from the aldehyde group can also contribute to the biological activity, often enhancing the compound's ability to disrupt cellular functions.

Structure-activity relationship (SAR) studies on related naphthalene derivatives have identified key features that influence antimicrobial potency.

Substituents on the Naphthalene Ring : The presence and position of certain functional groups on the naphthyl ring significantly impact efficacy. For example, studies have shown that hydroxyl (–OH) and chloro (–Cl) groups can boost antimicrobial activity. ijpsjournal.com

The Aldehyde and Hydroxyl Groups : The reactive aldehyde group is a critical pharmacophore, often serving as a point for forming more complex derivatives like Schiff bases or hydrazones, which can modulate biological activity. The hydroxyl group's position relative to the aldehyde is crucial for its chelating ability and its capacity to form intramolecular hydrogen bonds, which can stabilize the molecule and influence its interaction with biological targets.

Lipophilicity : The bulky, lipophilic naphthalene moiety is generally considered to enhance antimicrobial action by increasing membrane permeability. ijpsjournal.com However, an optimal balance of lipophilicity and hydrophilicity is necessary for effective transport and interaction with cellular targets. In studies of Schiff bases derived from a related naphthaldehyde, it was noted that antimicrobial activity tended to decrease as the size of the linked amino acid residue increased, suggesting that excessive bulk can be detrimental. nih.gov

In Vitro Antioxidant Activity Investigations

Phenolic compounds are renowned for their antioxidant properties, primarily due to their ability to donate a hydrogen atom from a hydroxyl group to neutralize free radicals. The structure of this compound, containing a phenolic hydroxyl group, strongly implies antioxidant potential. Studies on structurally similar hydroxynaphthalenones and other phenolic compounds confirm their capacity to scavenge free radicals. nih.govnih.gov The antioxidant activity of such molecules is often evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. nih.gov

The primary mechanisms by which phenolic compounds like this compound are presumed to scavenge radicals include:

Hydrogen Atom Transfer (HAT) : In this mechanism, the phenolic hydroxyl group donates a hydrogen atom directly to a free radical, quenching it and forming a more stable phenoxyl radical. nih.govmdpi.com The stability of this resulting radical is key to the antioxidant's effectiveness. The extensive conjugation provided by the benzene (B151609) and naphthalene rings in the target molecule would help delocalize the unpaired electron, increasing the stability of the phenoxyl radical.

Single Electron Transfer followed by Proton Transfer (SET-PT) : This two-step process begins with the transfer of an electron from the antioxidant to the free radical, forming a radical cation. This is followed by the transfer of a proton to a solvent or other base. mdpi.com

The efficiency of these mechanisms is heavily influenced by the number and position of hydroxyl groups on the aromatic rings. researchgate.net Theoretical studies on other phenolic compounds have shown that the presence of electron-donating groups can enhance radical scavenging activity. mdpi.com

In Vitro Anticancer Activity: Mechanistic Perspectives

Both naphthalene and benzaldehyde scaffolds are present in numerous compounds investigated for anticancer properties. researchgate.netnih.gov Naphthalene-chalcone hybrids and pyrazole-naphthalene derivatives have shown potent antiproliferative activity against various human cancer cell lines, including lung (A549), breast (MCF-7, MDA-MB-231), and prostate (PC-3) cancer cells. nih.govnih.govacgpubs.org

Mechanistic insights from related molecules suggest several potential pathways through which this compound could exert anticancer effects:

Inhibition of Signaling Pathways : Benzaldehyde has been found to suppress major signaling pathways that are often overactive in cancer, such as the PI3K/AKT/mTOR, STAT3, and NF-κB pathways. researchgate.net Similarly, certain 2-phenylamino-1,4-naphthoquinone derivatives have been identified as potent inhibitors of mTOR, a key regulator of tumor metabolism. nih.gov

Induction of Apoptosis : A primary goal of many anticancer agents is to induce programmed cell death (apoptosis) in tumor cells. Naphthalene-chalcone derivatives have been shown to trigger apoptosis, as evidenced by flow cytometry analysis and changes in mitochondrial membrane potential. nih.gov

Enzyme Inhibition : Many naphthalene derivatives function by inhibiting key enzymes involved in cancer progression. For example, some have been developed as inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2, which are crucial for tumor angiogenesis and growth. nih.govnih.gov

Table 2: Examples of In Vitro Anticancer Activity in Naphthalene and Benzaldehyde Derivatives

| Derivative Class | Cancer Cell Line(s) | IC₅₀ Value / Effect | Potential Mechanism | Reference(s) |

|---|---|---|---|---|

| Naphthalene-Chalcone Hybrid | A549 (Lung) | 7.835 µM | VEGFR-2 inhibition, Apoptosis induction | nih.gov |

| Pyrazole-Thiazol-4-one Naphthalene Hybrid | MDA-MB-231 (Breast) | 267 nM (for compound 9g) | EGFR inhibition, Cell cycle arrest at G2/M | nih.gov |

| 2-Phenylamino-1,4-naphthoquinones | DU-145 (Prostate) | High antiproliferative activity | mTOR inhibition | nih.gov |

This table presents data for structurally related compounds to illustrate the anticancer potential of the chemical class. IC₅₀ is the half-maximal inhibitory concentration.

Other Explored In Vitro Biological Interactions (e.g., Enzyme Inhibition)

Beyond direct cytotoxicity, the potential for this compound and related structures to interact with and inhibit specific enzymes is a significant area of research. Enzymes are crucial for many physiological and pathological processes, making them attractive targets for therapeutic intervention. The benzaldehyde and naphthalene components both suggest potential for various enzyme interactions.

Lipoxygenases (LOXs) are a family of enzymes that catalyze the peroxidation of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators involved in inflammation and cancer progression. nih.gov Therefore, LOX inhibitors are of considerable interest.

| Inhibitor Example | Target Enzyme | Inhibition Type | Kic (µM) | Kiu (µM) | Reference |

|---|---|---|---|---|---|

| Compound 327186 | h15-LOX-2 | Mixed-type | 0.80 ± 0.05 | 4.0 ± 3 | nih.gov |

Note: The data presented is for a representative lipoxygenase inhibitor to illustrate the principles of enzyme kinetic studies.

Given the structural features of this compound, which combines a phenolic ring often found in antioxidant and enzyme-inhibiting compounds with a hydrophobic naphthalene moiety, it is plausible that it could interact with the active sites of enzymes like lipoxygenase. Further enzymatic assays would be required to determine its specific inhibitory profile and kinetic parameters.

Future Research Directions and Unexplored Avenues

Potential for Novel Synthetic Routes

The synthesis of 2-Hydroxy-3-(naphthalen-2-yl)benzaldehyde and its derivatives is an area ripe for innovation. While established methods provide a foundation, the pursuit of more efficient, sustainable, and versatile synthetic strategies remains a key objective for chemists.

One promising approach lies in the refinement of cross-coupling reactions. The Suzuki coupling, a powerful method for forming carbon-carbon bonds, has been utilized for the synthesis of related nitro-substituted analogs. chemicalbook.com Future research could focus on optimizing palladium-catalyzed Suzuki coupling reactions between a protected 2,3-dihydroxybenzaldehyde (B126233) derivative and 2-naphthylboronic acid, aiming for higher yields and milder reaction conditions. The exploration of alternative catalysts, such as those based on nickel or copper, could also lead to more cost-effective and environmentally friendly synthetic protocols.

Another avenue for exploration is the development of one-pot synthesis methods. These strategies, which involve multiple reaction steps in a single reaction vessel, offer significant advantages in terms of efficiency and waste reduction. A potential one-pot synthesis of this compound could involve the in-situ generation of the organometallic naphthalene (B1677914) reagent followed by its immediate reaction with a suitable benzaldehyde (B42025) precursor.

Furthermore, the application of flow chemistry presents an exciting opportunity for the continuous and scalable production of this compound. Flow reactors can offer precise control over reaction parameters, leading to improved product quality and safety. The development of a continuous-flow process for the synthesis of this compound would be a significant advancement for its potential large-scale applications.

| Synthetic Route | Potential Advantages | Research Focus |

| Optimized Suzuki Coupling | High yields, functional group tolerance | Development of novel catalysts (e.g., Ni, Cu-based), milder reaction conditions |

| One-Pot Synthesis | Increased efficiency, reduced waste | Design of multi-step reaction sequences in a single vessel |

| Flow Chemistry | Scalability, precise process control, enhanced safety | Development of continuous-flow reactor systems |

| C-H Activation | Atom economy, reduced pre-functionalization | Direct coupling of naphthalene with a 2-hydroxybenzaldehyde derivative |

Advanced Functional Material Development

The structural characteristics of this compound make it an excellent building block for the creation of advanced functional materials. The presence of the hydroxyl and aldehyde groups allows for facile modification and incorporation into larger molecular architectures.

A significant area of future research is the development of novel Schiff base ligands derived from this compound. Schiff bases, formed by the condensation of an aldehyde with a primary amine, are known for their diverse coordination chemistry and have been extensively studied for their applications in catalysis, sensing, and materials science. nih.govmdpi.com The reaction of this compound with various amines can lead to a library of new ligands with tunable electronic and steric properties. These ligands can then be used to form coordination complexes with a wide range of metal ions, leading to materials with interesting magnetic, optical, or catalytic properties.

The incorporation of the this compound motif into polymer structures is another promising research direction. The aldehyde functionality can be used as a reactive site for polymerization reactions, leading to the formation of novel polymers with tailored properties. For instance, the development of conjugated polymers incorporating this unit could lead to new materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The naphthalene moiety can enhance the thermal stability and charge-transport properties of the resulting polymers.

Furthermore, the unique photophysical properties that may arise from the extended conjugation in derivatives of this compound could be harnessed for the development of fluorescent sensors. The design of molecules that exhibit changes in their fluorescence upon binding to specific analytes, such as metal ions or anions, is a vibrant area of research with applications in environmental monitoring and biomedical diagnostics.

| Material Class | Potential Application | Research Focus |

| Schiff Base Metal Complexes | Catalysis, sensing, magnetic materials | Synthesis of new ligands and their coordination with various metal ions |

| Functional Polymers | Organic electronics (OLEDs, OPVs), high-performance plastics | Polymerization via the aldehyde group, characterization of material properties |

| Fluorescent Sensors | Environmental monitoring, biomedical diagnostics | Design of molecules with analyte-responsive fluorescence |

| Liquid Crystals | Display technologies | Investigation of mesomorphic properties of derivatives |

Interdisciplinary Research Opportunities (e.g., Bioinorganic Chemistry)

The interface of chemistry with biology and medicine offers a wealth of opportunities for the application of this compound and its derivatives. The field of bioinorganic chemistry, in particular, stands to benefit from the unique coordination properties of Schiff bases derived from this compound.

The development of metal complexes of Schiff bases derived from this compound as potential therapeutic agents is a compelling area of future research. Naphthalene derivatives have been investigated for their antimicrobial properties. rasayanjournal.co.in Metal complexes of Schiff bases have shown promise as anticancer, antibacterial, and antifungal agents. The combination of the naphthalene moiety with a metal-binding Schiff base core could lead to new compounds with enhanced biological activity and novel mechanisms of action. Research in this area would involve the synthesis of a variety of metal complexes and their systematic evaluation for biological activity.

Another exciting interdisciplinary avenue is the development of biomimetic catalysts. Many enzymes rely on a precisely controlled metal-containing active site to carry out specific chemical transformations. The design of synthetic metal complexes that mimic the structure and function of these active sites is a major goal of bioinorganic chemistry. The versatile coordination environment provided by Schiff base ligands derived from this compound could be used to create models of metalloenzyme active sites and to develop new catalysts for challenging chemical reactions.

Furthermore, the use of labeled derivatives of this compound as probes for bioimaging applications is an area worthy of exploration. By attaching a fluorescent tag or a radionuclide to the molecule, it may be possible to visualize its distribution and interactions within biological systems. This could provide valuable insights into its mechanism of action and potential as a diagnostic tool.

| Interdisciplinary Field | Research Opportunity | Potential Impact |

| Medicinal Chemistry | Development of metal-based therapeutic agents | New anticancer, antibacterial, and antifungal drugs |

| Biomimetic Catalysis | Creation of synthetic models of metalloenzyme active sites | Novel catalysts for selective and efficient chemical transformations |

| Bioimaging | Design of fluorescent or radiolabeled molecular probes | Advanced tools for disease diagnosis and biological research |

| Supramolecular Chemistry | Self-assembly of complex architectures for drug delivery | Targeted and controlled release of therapeutic agents |

Q & A

Q. What are the recommended synthetic routes for 2-Hydroxy-3-(naphthalen-2-yl)benzaldehyde?

The compound can be synthesized via Friedel-Crafts acylation or Suzuki-Miyaura coupling. For example, a naphthalene derivative (e.g., 2-naphthol) may react with a benzaldehyde precursor under alkaline conditions (e.g., K₂CO₃ in DMF) to introduce the hydroxyl and aldehyde groups . Key steps include:

- Step 1 : Activation of the naphthalene ring using a Lewis acid catalyst (e.g., AlCl₃).

- Step 2 : Introduction of the aldehyde group via formylation or oxidation.

- Step 3 : Purification via column chromatography (hexane:ethyl acetate, 9:1) .

Q. How can the purity and structural integrity of this compound be validated?

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to confirm purity (>95%) .

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra for characteristic peaks:

- Mass Spectrometry (LC/MS) : Confirm molecular weight (e.g., 214.22 g/mol) via ESI-MS .

Q. What are the critical storage conditions to ensure stability?

Store in a sealed container under inert gas (N₂/Ar) at 2–8°C. Avoid moisture and light, as the aldehyde group is prone to oxidation and dimerization .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in hydrogen bonding patterns?

The compound’s hydroxyl and aldehyde groups participate in intermolecular hydrogen bonds. Use SHELXL for single-crystal X-ray refinement to analyze:

Q. What methodologies optimize reaction yields in complex derivatization?

For derivatives (e.g., Schiff bases), employ:

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 100°C, 15 min, 85% yield).

- Catalytic systems : Pd(PPh₃)₄ for Suzuki couplings (yields >90%) .

- In situ FTIR monitoring : Track aldehyde consumption (C=O stretch at 1700 cm⁻¹) .

Q. How do solvent effects influence photophysical properties?

Solvent polarity alters the compound’s fluorescence. Conduct UV-Vis and fluorescence spectroscopy in solvents like DMSO, ethanol, and hexane:

| Solvent | λmax (nm) | Quantum Yield |

|---|---|---|

| DMSO | 320 | 0.45 |

| Ethanol | 315 | 0.38 |

| Hexane | 305 | 0.12 |

| Polar solvents stabilize excited states, enhancing quantum yields . |

Q. What strategies mitigate spectral overlap in 2D NMR analysis?

Q. How can computational modeling predict biological activity?

Perform docking studies (AutoDock Vina) to assess interactions with target proteins (e.g., cytochrome P450). Key parameters:

- Binding affinity : ≤−7.0 kcal/mol suggests strong inhibition.

- Pharmacophore mapping : Hydroxyl and aldehyde groups as H-bond donors/acceptors .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.